Dimethyl(octadecyl)ammonium acetate

Description

Properties

IUPAC Name |

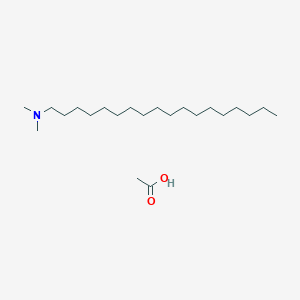

acetic acid;N,N-dimethyloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPXKAJPMYOPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885102 | |

| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19855-61-9 | |

| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19855-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(octadecyl)ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dimethyl(octadecyl)ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Dimethyl(octadecyl)ammonium acetate, also known as stearyldimethylammonium acetate, is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphipathic nature, stemming from a long hydrophobic octadecyl chain and a hydrophilic dimethylammonium headgroup, dictates its utility in a range of applications including as an emulsifier, antimicrobial agent, and a component in drug delivery systems.[1] This technical guide provides a comprehensive overview of its known chemical properties, experimental protocols for their determination, and visualizations of its application in relevant workflows.

Physicochemical Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize key physicochemical properties, with some values estimated based on closely related compounds where specific data for the target molecule is unavailable.

| Identifier | Value | Source |

| IUPAC Name | acetic acid;N,N-dimethyloctadecan-1-amine | [1] |

| CAS Number | 19855-61-9 | [1] |

| Molecular Formula | C22H47NO2 | [1] |

| Molecular Weight | 357.62 g/mol | |

| Physical State | White solid | [1] |

| Property | Value | Notes |

| Melting Point | Not Reported | Estimated to be higher than the -20 °C of its C12 analogue, Dodecyl(dimethyl)ammonium acetate.[2] As a solid at room temperature, its melting point is likely in the range of other long-chain quaternary ammonium salts. |

| Boiling Point | Not Reported | Expected to decompose at elevated temperatures. The C12 analogue has a reported boiling point of 198 °C.[2] |

| pKa | Not Reported | As a quaternary ammonium compound, the cation is permanently charged and does not have a pKa in the typical sense.[3] The solution pH will be influenced by the acetate anion and the dimethyl(octadecyl)ammonium cation. |

| Critical Micelle Concentration (CMC) | Not Reported | The CMC for C18 quaternary ammonium compounds generally falls in the low micromolar to nanomolar range. |

Solubility

This compound is generally soluble in polar solvents. The presence of the charged ammonium group and the acetate counter-ion facilitates dissolution in water and alcohols, while the long octadecyl tail can impart some solubility in less polar organic solvents.

| Solvent | Solubility | Source/Note |

| Water | Soluble | Qualitative information suggests good solubility.[2] Quantitative data is not available. |

| Ethanol | Soluble | Qualitative information suggests good solubility.[2] |

| Methanol | Soluble | Qualitative information suggests good solubility.[2] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[4]

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 250 °C).[5]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition observed in the DSC thermogram.[5][6]

Determination of pKa by Potentiometric Titration

For a salt of a weak acid and a weak base, potentiometric titration can be used to understand the buffering regions of the solution. However, as a quaternary ammonium compound, the cation itself does not have a pKa. The following protocol would be used to characterize the pH behavior of a solution of the compound.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[7]

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[7] Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[7]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.[7]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve. This will provide information about the buffering capacity of the acetate and the behavior of the quaternary ammonium salt in solution.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Conductometry is a common method for determining the CMC of ionic surfactants. It relies on the change in the molar conductivity of the solution as micelles are formed.[8]

Methodology:

-

Solution Preparation: Prepare a series of solutions of this compound in deionized water, with concentrations spanning a range above and below the expected CMC.

-

Conductivity Measurement: Calibrate a conductivity meter. Measure the conductivity of each solution at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the concentration of the surfactant. The plot will typically show two linear regions with different slopes.[8] The intersection of these two lines corresponds to the Critical Micelle Concentration.[9]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate workflows where this compound can be utilized.

Experimental Workflow: Cationic Liposome Preparation for Gene Delivery

The ethanol injection method is a rapid and reproducible technique for preparing liposomes.[10][11] Cationic lipids like this compound are incorporated to facilitate the encapsulation and delivery of negatively charged nucleic acids.

Logical Relationship: Surface Modification of Silica Nanoparticles

Cationic surfactants can be used in conjunction with silane coupling agents to functionalize the surface of nanoparticles, imparting new properties such as antimicrobial activity.[12][13]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. phavi.umcs.pl [phavi.umcs.pl]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. Ammonium Acetate [titanunichem.com]

- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 6. m.youtube.com [m.youtube.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. Method of Determination of CMC | PPT [slideshare.net]

- 10. xylemanalytics.com [xylemanalytics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances [mdpi.com]

In-Depth Technical Guide: Dimethyl(octadecyl)ammonium acetate (CAS 19855-61-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl(octadecyl)ammonium acetate (DOAAC), with the CAS number 19855-61-9, is a quaternary ammonium compound that has garnered significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a long hydrophobic octadecyl chain and a hydrophilic dimethylammonium acetate headgroup, imparts valuable surfactant and antimicrobial properties. This technical guide provides a comprehensive overview of DOAQC, focusing on its physicochemical properties, synthesis, applications, and the molecular mechanisms underpinning its activity.

Physicochemical Properties

DOAAC is a multifaceted compound with a range of properties that make it suitable for diverse applications. A summary of its key physicochemical characteristics is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19855-61-9 | |

| Molecular Formula | C₂₂H₄₇NO₂ | [1][2] |

| Molecular Weight | 357.6 g/mol | [1][2] |

| Appearance | Typically a white solid | [1] |

| Key Feature | Long alkyl chain (octadecyl) enhancing hydrophobic properties | [1] |

Synthesis

The synthesis of this compound is a two-step process, beginning with the preparation of the intermediate N,N-dimethyloctadecylamine, followed by an acetylation reaction.

Synthesis of N,N-dimethyloctadecylamine (Intermediate)

A common method for the synthesis of N,N-dimethyloctadecylamine is the Leuckart reaction.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, charge octadecylamine and ethanol.

-

Addition of Formic Acid: While stirring, add formic acid to the mixture.

-

Addition of Formaldehyde: Slowly add formaldehyde to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a specified period.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide) to a pH above 7.

-

Purification: Separate the organic layer and remove the ethanol and any remaining water, typically via vacuum distillation, to yield N,N-dimethyloctadecylamine.

Acetylation of N,N-dimethyloctadecylamine

The final step involves the reaction of the tertiary amine with acetic acid to form the quaternary ammonium salt.

Experimental Protocol:

-

Reaction Setup: Dissolve N,N-dimethyloctadecylamine in a suitable solvent.

-

Addition of Acetic Acid: Add acetic acid to the solution under controlled temperature conditions.[1]

-

Reaction: Stir the mixture for a sufficient time to ensure complete reaction.

-

Purification: The final product, this compound, can be purified by recrystallization to achieve the desired purity.[1]

Logical Relationship of Synthesis:

Caption: Synthesis of this compound.

Applications

The amphiphilic nature of this compound underpins its utility in a variety of applications.

Surfactant and Emulsifier

With its long hydrophobic tail and charged hydrophilic head, DOAQC is an effective surfactant, reducing the surface tension of liquids.[1] This property makes it valuable as an emulsifier in cosmetic and personal care product formulations, where it helps to stabilize mixtures of oil and water.[1]

Antimicrobial Agent

DOAQC is classified as a quaternary ammonium compound, a class of molecules well-known for their antimicrobial properties. It is effective against a broad spectrum of bacteria and fungi, making it a common ingredient in disinfectants and antiseptics.[1]

Ion-Pair Chromatography

In the field of analytical chemistry, DOAQC is utilized as an ion-pairing agent in reversed-phase chromatography.[1] It forms ion pairs with negatively charged analytes, increasing their retention on the nonpolar stationary phase and enabling their separation and quantification.[1] This is particularly useful for the analysis of biomolecules like nucleotides and amino acids.[1]

Experimental Workflow for Ion-Pair Chromatography:

Caption: Ion-Pair Chromatography Workflow.

Mechanism of Antimicrobial Action

The primary mechanism by which this compound and other long-chain quaternary ammonium compounds exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[1][3]

Signaling Pathway of Membrane Disruption:

Caption: Mechanism of Bacterial Cell Membrane Disruption.

The process can be broken down into the following key steps:

-

Adsorption: The positively charged dimethylammonium headgroup of DOAQC is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3]

-

Penetration: The long, hydrophobic octadecyl tail penetrates the lipid bilayer of the cell membrane.[3]

-

Disruption: This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and an increase in permeability.

-

Leakage: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions and nucleotides.

-

Cell Lysis: The extensive damage to the cell membrane ultimately leads to cell lysis and death.[1]

Conclusion

This compound is a versatile quaternary ammonium compound with significant potential in various research and industrial applications. Its efficacy as a surfactant, emulsifier, and broad-spectrum antimicrobial agent is directly linked to its amphiphilic molecular structure. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is crucial for its effective application in drug development and other scientific endeavors. Further research into its specific quantitative properties, such as its critical micelle concentration and minimum inhibitory concentrations against a wider range of microorganisms, will undoubtedly expand its utility.

References

Solubility Profile of Dimethyl(octadecyl)ammonium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dimethyl(octadecyl)ammonium acetate, a cationic surfactant of significant interest in various research and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected solubility behavior based on the compound's chemical structure and the properties of similar quaternary ammonium salts. Furthermore, it details comprehensive experimental protocols for determining its solubility in a range of solvents and provides a logical workflow for such studies.

Introduction to this compound

This compound is a quaternary ammonium salt with the chemical formula C₂₂H₄₇NO₂.[1] It possesses a long C18 alkyl chain (octadecyl), which imparts significant hydrophobic character, and a polar quaternary ammonium acetate head group, which provides hydrophilicity.[1] This amphiphilic nature classifies it as a cationic surfactant, making it useful as an emulsifier, antimicrobial agent, and a component in drug delivery systems to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2] Understanding its solubility in different solvents is crucial for formulation development, analytical method development, and various research applications.

Expected Solubility Profile

Based on the solubility of structurally related long-chain quaternary ammonium salts, such as dodecyl(dimethyl)ammonium acetate, the following solubility profile for this compound is anticipated.[3] It is important to note that the following table presents illustrative data and should be confirmed by experimental determination.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Water | Polar Protic | Moderately Soluble |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | Slightly Soluble |

| Chloroform | Nonpolar | Soluble |

| Hexane | Nonpolar | Insoluble |

Disclaimer: The quantitative values in this table are illustrative and based on the general behavior of similar long-chain quaternary ammonium salts. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound requires a systematic experimental approach. The following protocols outline established methods for quantifying the solubility of surfactants.

Equilibrium Shake-Flask Method

This is a standard thermodynamic solubility measurement technique.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a suitable analytical technique.

Analytical Quantification Techniques

Several methods can be employed to quantify the concentration of the dissolved surfactant:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a Charged Aerosol Detector - CAD) can be developed to separate and quantify the analyte.

-

Titration: As a cationic surfactant, its concentration can be determined by titration with an anionic surfactant standard, such as sodium dodecyl sulfate (SDS), using a potentiometric endpoint detection system.[4][5]

-

Spectrophotometry: A colorimetric method can be developed where the quaternary ammonium compound forms a complex with an indicator dye, and the absorbance is measured.[6]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Logical Relationship in Surfactant Solubility Studies

The decision-making process in solubility studies for surfactants often involves assessing the impact of factors like pH and the presence of other components.

Caption: Logical Workflow for Formulation Development.

Conclusion

References

- 1. Buy this compound | 19855-61-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ysi.com [ysi.com]

- 5. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2599697A - Testing for quaternary ammonium compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Dimethyl(octadecyl)ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Dimethyl(octadecyl)ammonium acetate (CAS No. 19855-61-9), a quaternary ammonium compound with applications in research and development. Due to the limited availability of specific safety data for this exact compound, this document draws upon information from structurally related long-chain quaternary ammonium compounds and cationic surfactants to provide a thorough assessment of potential hazards and recommended safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on data from similar cationic surfactants, the following GHS hazard statements are applicable:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

| Toxicological Endpoint | Test Species | Route of Exposure | Value | Reference Compound(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | Quaternary ammonium compounds, di-C16-18-alkyldimethyl, chlorides[1] |

| Rat | Oral | 300 - 2,000 mg/kg | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides[2] | |

| Rat | Oral | 50 - 560.3 mg/kg | Alkyl pyridinium surfactants[3] | |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg | Quaternary ammonium compounds, di-C16-18-alkyldimethyl, chlorides[1] |

| Rat | Dermal | > 1,000 mg/kg | Alkyl pyridinium surfactants[3] | |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 0.054 - 0.51 mg/L (4 hours) | Alkyl pyridinium surfactants[3] |

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), are crucial for the accurate assessment of chemical safety. The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity (as per OECD Guideline 401)

-

Objective: To determine the median lethal dose (LD50) following a single oral administration of the substance.

-

Test Animals: Healthy, young adult rats of a single strain.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (as per OECD Guideline 402)

-

Objective: To determine the LD50 following a single dermal application.

-

Test Animals: Healthy, young adult rats or rabbits with clipped fur.

-

Procedure:

-

The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area).

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality, skin reactions, and systemic toxicity for 14 days.

-

-

Data Analysis: The dermal LD50 is calculated.

Dermal Irritation/Corrosion (as per OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.

-

The treated area is covered with a gauze patch for 4 hours.

-

Skin reactions (erythema and edema) are evaluated at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified accordingly.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Albino rabbits.

-

Procedure:

-

Data Analysis: The severity of the ocular lesions is scored to classify the irritancy potential.

In Vitro Cytotoxicity (as per ISO 10993-5)

-

Objective: To assess the cytotoxicity of a substance using cell culture methods.

-

Cell Lines: L929 mouse fibroblast cells are commonly used.[5][6]

-

Procedure:

-

Extracts of the test material are prepared.

-

Cell cultures are exposed to different concentrations of the extract.

-

Cell viability is assessed using a quantitative assay (e.g., MTT assay). A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[6]

-

-

Data Analysis: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is determined.

Mechanisms of Toxicity and Signaling Pathways

Quaternary ammonium compounds, including this compound, exert their toxic effects through several mechanisms, primarily involving disruption of cellular membranes and mitochondrial dysfunction, which can lead to apoptosis (programmed cell death).

Cell Membrane Disruption

The cationic nature of these compounds allows them to interact with and disrupt the negatively charged cell membranes of various organisms. This interaction can lead to increased membrane permeability and ultimately cell lysis.

Caption: Mechanism of cell membrane disruption by cationic surfactants.

Mitochondrial Dysfunction and Apoptosis

Cationic surfactants can induce apoptosis in both normal and cancer cells.[4] This process is often initiated by mitochondrial dysfunction. These compounds can interfere with the electron transport chain, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS). This cellular stress can trigger the intrinsic apoptotic pathway.

Caption: Mitochondrial-mediated apoptosis induced by cationic surfactants.

Inflammatory Response

Exposure to surfactants can trigger an inflammatory response in tissues, particularly the skin and respiratory tract. This involves the activation of various signaling pathways, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[7][8]

Caption: General signaling pathway for surfactant-induced inflammation.

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Spill and Disposal Procedures

Spill Response

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Waste Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound presents several health hazards that necessitate careful handling and the implementation of robust safety protocols. While specific toxicological data for this compound is limited, information from related cationic surfactants indicates a potential for harm upon exposure. Researchers, scientists, and drug development professionals must adhere to the guidelines outlined in this document to ensure a safe working environment. Further research is warranted to fully characterize the toxicological profile of this compound.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. octenisan.at [octenisan.at]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity and Microbiological Properties of Copolymers Comprising Quaternary Ammonium Urethane-Dimethacrylates with Bisphenol A Glycerolate Dimethacrylate and Triethylene Glycol Dimethacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammatory Response Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Critical Micelle Concentration of Dimethyl(octadecyl)ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of dimethyl(octadecyl)ammonium acetate, a cationic surfactant with significant potential in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally analogous C18 quaternary ammonium surfactants, specifically octadecyltrimethylammonium bromide (OTAB) and octadecyltrimethylammonium chloride (OTAC), to provide a robust predictive analysis.

Introduction to this compound

This compound is a quaternary ammonium compound featuring a long C18 hydrophobic alkyl chain (octadecyl) and a hydrophilic dimethylammonium head group with an acetate counter-ion. This amphiphilic structure enables it to self-assemble in solution to form micelles, making it a candidate for applications such as drug delivery, gene therapy, and as an antimicrobial agent. The critical micelle concentration is a fundamental parameter that dictates the onset of micelle formation and is crucial for optimizing its use in various formulations.

Critical Micelle Concentration (CMC) Data

The CMC is the concentration of a surfactant above which micelles spontaneously form. It is a key indicator of a surfactant's efficiency and is influenced by factors such as the length of the hydrophobic tail, the nature of the hydrophilic head group, the type of counter-ion, temperature, and the presence of electrolytes.

| Surfactant Name | Abbreviation | Alkyl Chain Length | Head Group | Counter-ion | CMC (mM) at 25°C | Measurement Method(s) |

| Octadecyltrimethylammonium Bromide | OTAB / C18TAB | C18 | Trimethylammonium | Bromide | ~0.3 - 0.4 | Conductometry, Tensiometry, Fluorimetry, Microcalorimetry |

| Octadecyltrimethylammonium Chloride | OTAC / C18TAC | C18 | Trimethylammonium | Chloride | ~0.3 | Not specified in readily available literature, but expected to be similar to bromide salt |

Note on the Effect of the Counter-ion: The nature of the counter-ion can influence the CMC of ionic surfactants. Generally, for a given cationic surfactant, a more weakly hydrated (larger and more polarizable) counter-ion will more effectively neutralize the charge of the head groups, leading to a lower CMC. The trend for halide ions is typically I⁻ < Br⁻ < Cl⁻ < F⁻ in terms of their effectiveness at lowering the CMC. The acetate ion is larger and more polarizable than the chloride and bromide ions. Therefore, it is anticipated that the CMC of this compound would be slightly lower than that of its bromide and chloride counterparts. A reasonable estimate for the CMC of this compound at 25°C would be in the range of 0.25 - 0.35 mM .

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method depends on the nature of the surfactant and the specific properties of the solution that change upon micellization. Below are detailed methodologies for common techniques applicable to cationic surfactants like this compound.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of surfactants.

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated. At the CMC, the surface tension reaches a plateau because any additional surfactant molecules form micelles in the bulk solution rather than further populating the interface.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in deionized water.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Conductivity Measurement

This method is suitable for ionic surfactants, as micelle formation affects the overall conductivity of the solution.

Principle: Below the CMC, the conductivity of an ionic surfactant solution increases linearly with concentration, as the surfactant exists as individual, mobile ions. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers.

Methodology:

-

Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit a change in slope at the CMC. The CMC is determined from the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe to detect the formation of the hydrophobic micellar core.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the probe preferentially partitions into the nonpolar interior of the micelles. This change in the microenvironment of the probe leads to a change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum.

Methodology:

-

Probe and Surfactant Solutions: Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a constant temperature.

-

Data Analysis: Plot a fluorescence parameter (e.g., fluorescence intensity at a specific wavelength, or the ratio of intensities of two different vibronic peaks for pyrene) against the surfactant concentration. The plot will show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.

Logical Relationship of Factors Influencing CMC

The CMC of a quaternary ammonium surfactant like this compound is governed by a balance of forces. The following diagram illustrates the logical relationships between key molecular and environmental factors and the resulting CMC.

In-Depth Technical Guide: Hydrophobic and Hydrophilic Characteristics of Dimethyl(octadecyl)ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling the Amphiphilic Nature of Dimethyl(octadecyl)ammonium Acetate

This compound (DODMAA) is a cationic surfactant, a class of molecules characterized by a distinct polar (hydrophilic) head group and a nonpolar (hydrophobic) tail. This dual nature, termed amphiphilicity, governs its behavior in aqueous and non-aqueous environments, making it a valuable component in various applications, particularly in drug delivery systems like lipid nanoparticles (LNPs).

The molecular structure of DODMAA consists of a long C18 alkyl chain (octadecyl group) that forms the hydrophobic tail, and a positively charged dimethylammonium group paired with an acetate counter-ion, which constitutes the hydrophilic head.[1] The substantial length of the octadecyl chain imparts a strong hydrophobic character to the molecule, driving it to minimize contact with water.[2] Conversely, the quaternary ammonium and acetate moieties readily interact with water molecules. This inherent structural dichotomy is the primary driver of its surface-active properties and its ability to self-assemble in solution.

Quantitative Physicochemical Characteristics

Precise quantification of the hydrophobic and hydrophilic properties of surfactants is crucial for predicting their behavior and optimizing their application. Key parameters include the Critical Micelle Concentration (CMC), surface tension, and the octanol-water partition coefficient (logP). While specific experimental data for this compound is not extensively available in the public domain, the following tables present data for structurally analogous C18 quaternary ammonium compounds to provide a comparative reference.

Table 1: Critical Micelle Concentration (CMC) of C18 Cationic Surfactants

| Compound | Method | Temperature (°C) | CMC (M) | Reference |

| Octadecyltrimethylammonium bromide | Tensiometry | 25 | 3.0 x 10-4 | |

| Didodecyldimethylammonium bromide | Surface Tension | Not Specified | 8.0 x 10-5 | [3] |

Table 2: Surface Tension of C18 Cationic Surfactant Solutions

| Compound | Concentration (M) | Temperature (°C) | Surface Tension (mN/m) | Reference |

| Dioctadecyldimethylammonium bromide | > CMC | Not Specified | ~30-40 |

Table 3: Octanol-Water Partition Coefficient (logP) of a C18 Cationic Surfactant

| Compound | Method | Temperature (°C) | logP | Reference |

| Stearyltrimethylammonium chloride | HPLC | 25 | 3.61 | [4] |

Self-Assembly and Aggregation Behavior

The amphiphilic nature of DODMAA dictates its behavior in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases and surpasses the Critical Micelle Concentration (CMC), the hydrophobic tails aggregate to minimize their exposure to water, forming organized structures known as micelles.[5] In these structures, the hydrophobic octadecyl chains form the core, while the hydrophilic dimethylammonium acetate head groups are exposed to the aqueous environment. This self-assembly is a spontaneous process driven by the hydrophobic effect.

The geometry of these aggregates can vary, with spherical micelles being common. For double-chain cationic surfactants like dioctadecyldimethylammonium bromide, the formation of vesicles and lamellar phases has been observed.[6]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Tensiometry

This method relies on the principle that surfactants lower the surface tension of a solvent up to the CMC, after which the surface tension remains relatively constant.[7]

Materials:

-

This compound (DODMAA)

-

High-purity water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Glassware

Procedure:

-

Prepare a stock solution of DODMAA in high-purity water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

-

Record the surface tension value for each concentration.

-

Plot the surface tension as a function of the logarithm of the DODMAA concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot.[7]

Determination of Octanol-Water Partition Coefficient (logP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its logP value. It is particularly useful for surfactants as it can be performed at concentrations below the CMC.[8]

Materials:

-

This compound (DODMAA)

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate or other suitable buffer

-

A series of standard compounds with known logP values

Procedure:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and buffered water.

-

Prepare solutions of the standard compounds and DODMAA in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject each standard compound and record its retention time.

-

Inject the DODMAA solution and record its retention time.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Create a calibration curve by plotting the log(k') of the standard compounds against their known logP values.

-

Determine the logP of DODMAA by interpolating its log(k') value on the calibration curve.

Role in Cellular Interaction and Drug Delivery

DODMAA and similar cationic lipids are integral components of lipid nanoparticles (LNPs) used for the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[1][9] The hydrophobic and hydrophilic characteristics of DODMAA are central to the formation, stability, and biological activity of these LNPs.

The primary role of the cationic lipid in this context is to facilitate the encapsulation of the negatively charged nucleic acid cargo and to mediate its entry into target cells and subsequent release into the cytoplasm. This process involves interaction with cellular membranes and pathways, which can be considered a form of signaling at the nano-bio interface.

The cellular uptake of LNPs predominantly occurs through endocytosis.[10] Once inside the cell, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm, a critical step known as endosomal escape.[11]

The cationic nature of lipids like DODMAA is thought to play a crucial role in endosomal escape. In the acidic environment of the late endosome, the tertiary amine groups of some ionizable cationic lipids become protonated, leading to a positive charge. This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[][13]

References

- 1. Insight into mechanisms of cellular uptake of lipid nanoparticles and intracellular release of small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kruss-scientific.com [kruss-scientific.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. echemi.com [echemi.com]

- 5. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 6. Dioctadecyldimethylammonium bromide, a surfactant model for the cell membrane: Importance of microscopic dynamics | Structural Dynamics | AIP Publishing [pubs.aip.org]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cationic Lipid Nanoparticles for Therapeutic Delivery of siRNA and miRNA to Murine Liver Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Liposome Preparation using Dimethyl(octadecyl)ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal candidates for drug delivery systems. Cationic lipids, such as Dimethyl(octadecyl)ammonium acetate (DODAA), are of particular interest due to their positive surface charge, which facilitates interaction with negatively charged molecules like nucleic acids and enhances cellular uptake.

This document provides a detailed guide for the preparation and characterization of liposomes incorporating DODAA. While specific literature on DODAA for liposome preparation is limited, the protocols and data presented here are based on established methodologies for structurally similar cationic lipids, such as Dimethyldioctadecylammonium Bromide (DDAB) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).[1][2] These notes are intended to serve as a comprehensive starting point for researchers developing novel liposomal formulations.

Physicochemical Properties of Cationic Liposomes

The physicochemical characteristics of liposomes are critical quality attributes that influence their stability, in vivo behavior, and therapeutic efficacy.[3] The table below summarizes key parameters typically assessed for cationic liposomes. The expected ranges are based on data from analogous cationic lipid formulations.

| Property | Typical Value/Range | Significance | Analytical Techniques |

| Particle Size (Diameter) | 50 - 200 nm | Influences circulation time, biodistribution, and cellular uptake.[2] | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Cryo-Transmission Electron Microscopy (Cryo-TEM)[3] |

| Polydispersity Index (PDI) | < 0.2 | Indicates the homogeneity of the liposome population. A lower PDI is desirable for consistent performance. | Dynamic Light Scattering (DLS) |

| Zeta Potential | +30 to +60 mV | Represents the surface charge. A high positive zeta potential promotes stability against aggregation and enhances interaction with cell membranes. | Laser Doppler Velocimetry (LDV) |

| Encapsulation Efficiency (%) | Varies depending on the encapsulated agent (e.g., 60-95% for nucleic acids) | The percentage of the initial drug or therapeutic agent that is successfully entrapped within the liposomes. | Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gel Electrophoresis (for nucleic acids) |

| Lamellarity | Unilamellar (single bilayer) | The number of lipid bilayers. Unilamellar vesicles are often preferred for drug delivery applications. | 31P Nuclear Magnetic Resonance (NMR), Cryo-TEM |

Experimental Protocols

Materials

-

This compound (DODAA)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol)

-

Chloroform or a chloroform:methanol mixture

-

Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)

-

Drug or therapeutic agent to be encapsulated

Protocol 1: Thin-Film Hydration Method

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.

Workflow Diagram:

Caption: Workflow for liposome preparation by the thin-film hydration method.

Methodology:

-

Lipid Dissolution: Dissolve DODAA and a helper lipid (e.g., DOPE or cholesterol) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of DODAA to the helper lipid will influence the properties of the final liposomes and should be optimized for the specific application.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer (which may contain the hydrophilic drug to be encapsulated) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

-

Vesicle Formation: Agitate the mixture by vortexing or gentle sonication to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

Sizing (Optional): To obtain unilamellar vesicles with a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or further sonication.

Protocol 2: Ethanol Injection Method

This method is suitable for the preparation of small unilamellar vesicles (SUVs).

Workflow Diagram:

Caption: Workflow for the ethanol injection method of liposome preparation.

Methodology:

-

Lipid Dissolution: Dissolve DODAA and the helper lipid(s) in absolute ethanol.

-

Injection: Rapidly inject the lipid-ethanol solution into a vigorously stirring aqueous buffer. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.

-

Solvent Removal: Remove the ethanol from the liposome suspension by dialysis or ultrafiltration against the hydration buffer.

Characterization of Liposomes

Following preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

Particle Size and Polydispersity Index (PDI) Analysis

-

Instrumentation: Use a Dynamic Light Scattering (DLS) instrument.

-

Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

-

Measurement: Perform the DLS measurement at a constant temperature (e.g., 25°C).

-

Data Analysis: The instrument software will provide the average particle size (Z-average) and the PDI.

Zeta Potential Measurement

-

Instrumentation: Use an instrument capable of Laser Doppler Velocimetry (LDV).

-

Sample Preparation: Dilute the liposome suspension in the appropriate buffer (typically a low ionic strength buffer to ensure accurate measurement).

-

Measurement: Load the sample into the specific cuvette and perform the measurement.

-

Data Analysis: The instrument will report the average zeta potential value.

Encapsulation Efficiency Determination

The method for determining encapsulation efficiency will depend on the nature of the encapsulated agent. For a model fluorescent dye (e.g., calcein), the following protocol can be used:

-

Separation of Free and Encapsulated Drug: Separate the unencapsulated dye from the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column).

-

Quantification of Encapsulated Drug:

-

Collect the liposome-containing fractions.

-

Lyse the liposomes by adding a surfactant (e.g., Triton X-100) to release the encapsulated dye.

-

Measure the fluorescence of the released dye using a spectrofluorometer.

-

-

Quantification of Total Drug:

-

Take an aliquot of the original, unpurified liposome suspension.

-

Lyse the liposomes with a surfactant.

-

Measure the fluorescence of the total dye.

-

-

Calculation:

-

Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

-

Signaling Pathway Interaction

Cationic liposomes primarily interact with cells through electrostatic interactions with the negatively charged cell membrane, leading to cellular uptake via endocytosis.

Diagram of Cellular Uptake Pathway:

Caption: Simplified pathway of cationic liposome cellular uptake and drug release.

Once inside the endosome, the cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo into the cytoplasm. This process, known as endosomal escape, is crucial for the delivery of therapeutic agents that act within the cell.

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the development of liposomes using the cationic lipid this compound. While leveraging knowledge from similar cationic lipids, researchers are encouraged to perform thorough optimization and characterization to achieve formulations with the desired physicochemical properties and biological activity for their specific application. The successful formulation of stable and efficient DODAA-based liposomes holds promise for advancing the fields of drug delivery and gene therapy.

References

- 1. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic Liposome Development Service - Creative Biolabs [creative-biolabs.com]

- 3. Comprehensive Physico-chemical Characterization of Liposomal Doxorubicin | FDA [fda.gov]

Application Notes & Protocols: Utilizing Dimethyl(octadecyl)ammonium Acetate in Gene Transfection Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dimethyl(octadecyl)ammonium acetate, a cationic lipid, in gene transfection studies. This document is intended to guide researchers in leveraging this compound for the effective delivery of nucleic acids into mammalian cells. For the purpose of these notes, data and protocols are substantially based on its close structural analog, Dimethyl-dioctadecyl-ammonium bromide (DDAB), a widely studied cationic surfactant for gene delivery.[1]

Introduction to this compound

This compound is a cationic lipid that possesses a positively charged headgroup and a hydrophobic tail. This amphipathic structure allows it to self-assemble into vesicles, such as liposomes, in aqueous solutions.[1] The positive charge facilitates the complexation with negatively charged nucleic acids (DNA and RNA) to form lipid nanoparticles (LNPs) or lipoplexes. These complexes protect the nucleic acids from degradation and enable their entry into cells.[][3]

Key Features:

-

Cationic Nature: The quaternary ammonium headgroup provides a permanent positive charge, enabling strong interaction with the phosphate backbone of nucleic acids.

-

Lipid Bilayer Formation: The long octadecyl chains contribute to the stability of the lipid bilayer in the formed nanoparticles.

-

Cellular Uptake: The overall positive charge of the lipoplexes promotes interaction with the negatively charged cell membrane, facilitating cellular uptake through endocytosis.[3][4]

Mechanism of Gene Transfection

The process of gene transfection using this compound-based LNPs involves several key steps, from nanoparticle formulation to the release of genetic material into the cytoplasm.

Figure 1. Workflow of gene transfection using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for gene transfection using cationic lipids, primarily based on studies with DDAB. These values should be considered as a starting point for optimization.

Table 1: Transfection Efficiency and Cytotoxicity

| Cell Line | Transfection Efficiency (%) | Cell Viability (%) | Reference |

| CHO-K1 | 90-95 | >75 | [1] |

| BHK-21C13 | 90-95 | >75 | [1] |

Table 2: Lipid Nanoparticle (LNP) Formulation Parameters

| Parameter | Recommended Range | Notes |

| Cationic Lipid : Helper Lipid Molar Ratio | 1:1 to 1:2 | DOPE is a common helper lipid. |

| Nitrogen to Phosphate (N/P) Ratio | 2 to 16 | Represents the molar ratio of the amine groups in the cationic lipid to the phosphate groups in the nucleic acid.[] |

| LNP Diameter | 80 - 200 nm | Measured by dynamic light scattering.[3] |

| Nucleic Acid Concentration | 0.2 - 1 mg/mL | Starting concentration before complexation.[5] |

Experimental Protocols

Preparation of this compound Vesicles

This protocol describes the preparation of cationic lipid vesicles for subsequent complexation with nucleic acids.

Materials:

-

This compound

-

Sterile, nuclease-free water

-

Water bath or heat block

-

Probe sonicator or bath sonicator

Procedure:

-

Dissolve this compound in sterile, nuclease-free water to a final concentration of 1 mg/mL.

-

Heat the solution to 60°C to ensure complete dissolution.[1]

-

Sonicate the solution to form small unilamellar vesicles. Use a probe sonicator for 5-10 minutes on ice, or a bath sonicator for 20-30 minutes.

-

Allow the vesicle solution to cool to room temperature. The solution should be a clear or slightly opalescent suspension.

-

Store the prepared vesicles at 4°C for up to one month.

General Protocol for Gene Transfection in Mammalian Cells

This protocol provides a general procedure for transient transfection of plasmid DNA into adherent mammalian cells in a 6-well plate format. Optimization is recommended for different cell types and nucleic acids.

Materials:

-

Adherent mammalian cells (e.g., HEK293, CHO)

-

Complete cell culture medium (with serum, without antibiotics)

-

Serum-free medium (e.g., Opti-MEM)

-

Plasmid DNA (0.5-1.0 mg/mL in TE buffer)

-

This compound vesicles (1 mg/mL)

-

6-well tissue culture plates

Workflow Diagram:

Figure 2. General experimental workflow for mammalian cell transfection.

Procedure:

-

Cell Plating (Day 1):

-

Approximately 18-24 hours before transfection, seed your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.[6]

-

Incubate the cells overnight at 37°C in a CO2 incubator.

-

-

Transfection (Day 2):

-

For each well to be transfected, prepare two tubes:

-

Tube A (DNA): Dilute 2-4 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.

-

Tube B (Lipid): Dilute 4-10 µL of the 1 mg/mL this compound vesicle solution into 100 µL of serum-free medium. Mix gently.

-

-

Combine the contents of Tube A and Tube B. Pipette gently to mix. Do not vortex.

-

Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.[6]

-

While the complexes are forming, gently aspirate the culture medium from the cells and wash once with serum-free medium. Add 800 µL of fresh serum-free medium to each well.

-

Add the 200 µL of the DNA-lipid complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

-

After the incubation period, remove the transfection medium and replace it with 2 mL of complete growth medium (containing serum).

-

-

Analysis (Day 3-4):

-

Incubate the cells for an additional 24-72 hours.

-

Harvest the cells and analyze for gene expression using appropriate methods (e.g., reporter gene assay, RT-qPCR, Western blot, or fluorescence microscopy). The optimal time for analysis will depend on the specific gene and protein being expressed.[5]

-

Signaling Pathways in Cationic Lipid-Mediated Transfection

The primary pathway for cellular entry of cationic lipoplexes is endocytosis. Following internalization, the complexes are enclosed within endosomes. For successful transfection, the genetic material must escape the endosome before it fuses with a lysosome, which would lead to degradation.

Figure 3. Cellular uptake and endosomal escape pathway.

The "proton sponge" effect is a proposed mechanism for endosomal escape. The amine groups on the cationic lipid can become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the nucleic acid into the cytoplasm.[4]

Troubleshooting and Optimization

-

Low Transfection Efficiency:

-

Optimize DNA to Lipid Ratio: Perform a titration of the this compound concentration for a fixed amount of DNA.

-

Cell Confluency: Ensure cells are in a logarithmic growth phase and are at the optimal confluency.

-

DNA Quality: Use high-purity plasmid DNA (A260/A280 ratio of 1.8-2.0).[5]

-

-

High Cytotoxicity:

-

Reduce Incubation Time: Decrease the time the cells are exposed to the transfection complexes.

-

Lower Lipid Concentration: Use a lower concentration of the cationic lipid.

-

Change Medium: Replace the transfection medium with fresh complete medium as soon as possible (e.g., after 4 hours).

-

For further optimization, consider including a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in the vesicle formulation, which can enhance endosomal escape and increase transfection efficiency.[7]

References

- 1. Surfactant-mediated gene transfer for animal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanoparticles for vaccine and gene therapy: Overcoming the barriers to nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]

- 6. origene.com [origene.com]

- 7. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Dimethyl(octadecyl)ammonium Acetate as an Ion-Pairing Agent for the HPLC Analysis of Acidic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors. The analysis of highly polar and ionic compounds, such as oligonucleotides, peptides, and acidic drugs, by conventional reversed-phase (RP) HPLC presents a significant challenge due to their poor retention on nonpolar stationary phases. Ion-pairing chromatography is a powerful technique that enhances the retention and improves the peak shape of these analytes.

This application note details the use of dimethyl(octadecyl)ammonium acetate as a cationic ion-pairing agent in reversed-phase HPLC. Its long C18 alkyl chain provides strong hydrophobicity, making it particularly suitable for the separation of large, negatively charged molecules. The volatile acetate counter-ion also offers compatibility with mass spectrometry (MS) detection, a significant advantage in modern analytical workflows.

Principle of Ion-Pairing Chromatography

In ion-pairing reversed-phase chromatography, an ion-pairing agent with a charge opposite to the analyte is added to the mobile phase. This agent, possessing a hydrophobic region, can interact with the stationary phase in two primary ways. One model suggests that the hydrophobic tail of the ion-pairing agent adsorbs onto the reversed-phase stationary phase, creating a dynamic ion-exchange surface.[1] The charged head group is then available to interact with the oppositely charged analyte, retaining it on the column.

Another model posits that the ion-pairing agent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase.[1][2] This neutral complex can then be retained and separated by the nonpolar stationary phase through hydrophobic interactions. The long octadecyl chain of this compound provides a strong hydrophobic character to the resulting ion pair, leading to significant retention on C8 or C18 columns.

Figure 1: Mechanism of ion-pair reversed-phase chromatography.

Experimental Protocols

Materials and Reagents

-

Ion-Pairing Agent: this compound (Purity ≥ 98%)

-

Solvents: HPLC-grade acetonitrile and methanol, deionized water (18.2 MΩ·cm)

-

Analytes: Acidic compounds of interest (e.g., synthetic oligonucleotides, acidic drug substances)

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Preparation of Mobile Phase

Mobile Phase A (Aqueous):

-

Prepare a 100 mM stock solution of this compound in deionized water.

-

For a final working concentration of 5 mM, pipette 50 mL of the 100 mM stock solution into a 1 L volumetric flask.

-

Bring the volume to 1 L with deionized water.

-

Filter the solution through a 0.45 µm nylon filter.

Mobile Phase B (Organic):

-

Acetonitrile (100%).

-

Filter through a 0.45 µm PTFE filter.

HPLC System and Conditions

-

HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV or MS detector.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Column Temperature: 40 °C

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm (for oligonucleotides) or a suitable wavelength for other analytes.

-

Injection Volume: 10 µL

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 50 | 50 |

| 22.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Column Equilibration and System Conditioning

Due to the strong adsorption of long-chain ion-pairing agents, thorough column equilibration is critical for reproducible results.

-

Flush the column with 100% Mobile Phase B (acetonitrile) for 15 minutes.

-

Flush the column with a 50:50 mixture of Mobile Phase A and B for 15 minutes.

-

Equilibrate the column with the initial gradient conditions (95% A, 5% B) for at least 30-60 minutes, or until a stable baseline is achieved. It is often recommended to dedicate a column to ion-pairing applications to avoid contamination.[3]

References

Application Notes and Protocols for Nanoparticle Formulation with Dimethyl(octadecyl)ammonium Acetate and Structurally Similar Cationic Lipids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cationic lipids are essential components in the formulation of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acids (e.g., mRNA, siRNA) and other negatively charged therapeutic agents.[1][2][3][4][5] Dimethyl(octadecyl)ammonium acetate is a quaternary ammonium compound characterized by a long hydrophobic octadecyl chain and a positively charged nitrogen center, giving it amphiphilic properties suitable for nanoparticle formation.[6] Its structure suggests its utility as a cationic lipid in drug delivery systems, analogous to more extensively studied lipids like DDAB.[7][8][9]

These application notes provide a generalized framework for the formulation and characterization of nanoparticles using long-chain dialkyl dimethylammonium salts.

Key Components in Cationic Lipid Nanoparticle Formulations

A typical lipid nanoparticle formulation consists of several key components that contribute to its structure, stability, and function.[4][5]

| Component | Example | Molar Ratio (Typical Range) | Function |

| Cationic Lipid | This compound, DDAB | 40-60% | Complexes with negatively charged cargo (e.g., nucleic acids) and facilitates endosomal escape.[2][5][10] |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Dioleoylphosphatidylethanolamine (DOPE) | 10-20% | Provides structural integrity to the lipid bilayer.[4] |

| Sterol | Cholesterol | 30-50% | Enhances nanoparticle stability and facilitates membrane fusion.[2][3][4] |

| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1-5% | Provides a hydrophilic shell to prevent aggregation and increase circulation time (stealth effect).[4] |

Quantitative Data from Formulations with Similar Cationic Lipids

The following table summarizes physicochemical properties of nanoparticles formulated with DDAB, a structurally similar cationic lipid. These values can serve as a benchmark for the development and optimization of formulations with this compound.

| Formulation Type | Cationic Lipid | Other Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Solid Lipid Nanoparticles (SLNs) | DDAB | Glycerol, Sofitsan S100, Lipoid S75 | 118 - 120 | Not Specified | > +30 | Not Specified | [11] |

| PLGA Nanoparticles (coated) | DDAB | PLGA, Ovalbumin | ~100 | Not Specified | Positive | Not Specified | [12] |

| Hybrid Nanoparticles | DDAB | mPEG-PCL | < 100 | Not Specified | Not Specified | ~95 (for siRNA) | [13] |

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for producing monodisperse LNPs with high encapsulation efficiency.[3]

Materials:

-

This compound (or DDAB as a substitute)

-

DSPC (or other helper lipid)

-

Cholesterol

-

DMG-PEG2000

-

Ethanol (200 proof, RNase-free)

-

Aqueous Buffer (e.g., 50 mM Sodium Acetate, pH 4.0, RNase-free)

-

Nucleic acid cargo (e.g., mRNA, siRNA)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-